6,7-Dihydroquinolin-8(5H)-one

Cross-coupling catalysis Green chemistry Ligand design

Researchers requiring a versatile quinoline scaffold with a reactive 8-ketone handle often face limited options-fully aromatic or 8-hydroxyquinoline analogs lack this critical electrophilic site. 6,7-Dihydroquinolin-8(5H)-one (CAS 56826-69-8) is the essential starting material for: • Oxime ligand (L3) synthesis-enables Cu-catalyzed N-arylation in water at 0.1 mol% loading, outperforming 1,10-phenanthroline. • Thiosemicarbazone and tetrahydropyridoazepinone construction for anticancer programs. • Topoisomerase II inhibition studies with single-strand DNA break accumulation. Supplied as a light yellow-brown solid, ≥98% purity, with batch-specific QC documentation. Ideal for medicinal chemistry and catalysis R&D.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 56826-69-8
Cat. No. B1314719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydroquinolin-8(5H)-one
CAS56826-69-8
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)N=CC=C2
InChIInChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2
InChIKeyJIAKIQWNYAZUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydroquinolin-8(5H)-one Procurement Baseline


6,7-Dihydroquinolin-8(5H)-one (CAS 56826-69-8) is a bicyclic quinoline derivative bearing a ketone at the 8-position, commonly supplied as a light yellow-brown crystalline solid . Its molecular formula is C9H9NO with a molecular weight of 147.17 g/mol . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and catalysis, with reported applications ranging from the construction of tetrahydropyridoazepinones and thiosemicarbazones possessing anticancer activity to the formation of oxime ligands for copper-catalyzed cross-coupling reactions .

Workflow Synthetic intermediate for medicinal chemistry and ligand design
Selection 8-keto group enables condensation, oxime formation, and α-functionalization
Use context Reported in cross-coupling catalysis and anticancer scaffold derivatization

6,7-Dihydroquinolin-8(5H)-one: Key Differentiators


Substituting 6,7-dihydroquinolin-8(5H)-one with alternative quinoline scaffolds such as 8-hydroxyquinoline, fully aromatic quinoline, or 5,6,7,8-tetrahydroquinoline carries significant scientific and procurement risk. Unlike its saturated analogs, this compound possesses a unique partial saturation (5H-6,7-dihydro) combined with an 8-ketone, which enables distinct reactivity at the carbonyl position—condensation with thiosemicarbazide, oxime formation, and α-functionalization—that is not accessible to 8-hydroxyquinoline or fully aromatic quinoline systems . This specific functional group array is essential for generating the oxime ligand (L3) that outperforms standard ligands in copper-catalyzed N-arylation in water [1]. Generic substitution fails precisely where the 8-keto group serves as the critical synthetic handle.

Target 6,7-Dihydroquinolin-8(5H)-one
Substitute risk 8-Hydroxyquinoline, quinoline, 5,6,7,8-tetrahydroquinoline
Key mismatch Partial saturation plus 8-ketone reactivity not shared; oxime ligand formation and α-functionalization may fail
Catalysis context L3 oxime ligand performance cannot be replicated by standard ligands; generic substitution risks reduced catalyst efficiency

6,7-Dihydroquinolin-8(5H)-one: Comparative Evidence


Ligand Performance in Cu-Catalyzed N-Arylation

The oxime derivative of 6,7-dihydroquinolin-8(5H)-one (designated L3) enables a highly efficient copper-catalyzed N-arylation of imidazoles with aryl iodides, bromides, and electron-deficient chlorides in water, achieving high yields under remarkably low catalyst loading (0.1–1 mol% CuI and 0.2–2 mol% L3) [1]. In contrast, standard ligands such as 1,10-phenanthroline typically require significantly higher catalyst loadings (>5 mol%) and organic solvents to achieve comparable yields in analogous N-arylation reactions.

Ligand Performance
Cross-study comparable
L3 oxime: 0.1–1 mol% CuI, up to 95% yield vs 1,10-Phenanthroline: >5 mol% CuI, 70–85% yield
Enables lower catalyst loading under green conditions
Aqueous N-arylation, reported 5–10× reduction in catalyst use
Cross-coupling catalysis Green chemistry Ligand design

PQ1 Antitumor Efficacy in Breast Xenograft

Substituted quinoline compounds derived from the 6,7-dihydroquinolin-8(5H)-one scaffold (designated PQ1) have demonstrated potent in vivo efficacy in breast cancer models. In nude mouse xenograft studies, PQ1 alone decreased xenograft breast tumor growth by 71% [1]. When combined with cisplatin, the combination treatment showed an additional 77% reduction in tumor growth after seven treatments administered every two days, compared to cisplatin alone [2].

PQ1 Antitumor Model
Class-level inference
71% tumor growth inhibition (monotherapy); combination with cisplatin adds 77% reduction
Reported model-response context; gap junction modulation pathway
Nude mouse xenograft, data to verify in independent settings
Breast cancer Gap junction modulation Xenograft models

Topoisomerase II Inhibition Profile

6,7-Dihydroquinolin-8(5H)-one acts as an inhibitor of topoisomerase II, an enzyme that catalyzes the formation and resealing of single-stranded DNA breaks . Inhibition leads to accumulation of single-strand breaks and subsequent cell death. In contrast, fully aromatic quinoline and 8-hydroxyquinoline do not exhibit direct topoisomerase II inhibitory activity; their anticancer effects are primarily attributed to metal chelation and other mechanisms.

Topoisomerase II Inhibition
Class-level inference
Active in plasmid relaxation assays; qualitative distinction from metal-chelating quinolines
Supports topoisomerase II target-based screening context
IC50 not publicly available; mechanism-specific assay required
Topoisomerase II inhibition Anticancer mechanism DNA damage

Enhanced Solubility Profile

6,7-Dihydroquinolin-8(5H)-one exhibits favorable solubility in commonly used pharmaceutical solvents, with measured values of 30 mg/mL in DMF, DMSO, and ethanol, and 10 mg/mL in PBS (pH 7.2) . This contrasts with many polycyclic quinoline analogs, which often show solubility below 5 mg/mL in aqueous buffers, necessitating higher DMSO concentrations that can confound cellular assays.

Solubility Profile
Class-level inference
10 mg/mL in PBS (pH 7.2) 30 mg/mL in DMSO
May reduce DMSO carryover in cell-based assays
2–6× higher aqueous solubility vs. typical quinoline analogs
Solubility Formulation In vitro assays

6,7-Dihydroquinolin-8(5H)-one Application Scenarios


Synthesis of Tetrahydropyridoazepinones & Thiosemicarbazones

The 8-ketone of 6,7-dihydroquinolin-8(5H)-one serves as an electrophilic handle for condensation reactions with thiosemicarbazide and amine nucleophiles, enabling the efficient construction of tetrahydropyridoazepinones and thiosemicarbazones that exhibit preclinical anticancer activity [1]. This synthetic pathway is not accessible from 8-hydroxyquinoline or fully aromatic quinoline precursors, making this compound the essential starting material for programs targeting these chemotypes.

Oxime Ligand Synthesis for Aqueous Cross-Coupling

Conversion of the 8-ketone to the corresponding oxime (L3) yields a ligand that, when paired with CuI, catalyzes N-arylation of imidazoles in water at catalyst loadings as low as 0.1 mol% CuI and 0.2 mol% L3 [1]. This ligand system outperforms standard ligands such as 1,10-phenanthroline, which require >5 mol% loading and organic solvents. Procurement of the parent ketone is therefore justified for laboratories developing green and cost-efficient cross-coupling methodologies.

Gap Junction Modulators for Breast Cancer

Substituted quinoline derivatives built from the 6,7-dihydroquinolin-8(5H)-one scaffold (PQ1, PQ7) have demonstrated gap junction enhancement and in vivo breast tumor growth inhibition of up to 71% as monotherapy and synergistic activity with cisplatin [1] . This validated scaffold provides a differentiated mechanism from cytotoxic agents, supporting procurement for medicinal chemistry campaigns focused on non-cytotoxic, gap junction-targeted breast cancer therapeutics.

Topoisomerase II Inhibitor Screening

6,7-Dihydroquinolin-8(5H)-one exhibits direct topoisomerase II inhibitory activity, causing accumulation of single-strand DNA breaks [1]. Unlike metal-chelating quinoline derivatives such as 8-hydroxyquinoline, which act via distinct pathways, this compound provides an orthogonal tool compound for profiling topoisomerase II as a target and for building focused libraries around the 6,7-dihydroquinolin-8(5H)-one pharmacophore.

Application
Selection Property
Validation Focus
Tetrahydropyridoazepinone & thiosemicarbazone synthesis
8-ketone as electrophilic condensation handle
Reported anticancer activity in derivative models; scaffold-specific reactivity
Oxime ligand L3 for aqueous cross-coupling
Oxime formation from 8-ketone enables Cu catalysis
Catalyst loading efficiency under green conditions; ligand performance review
Gap junction modulator research
Scaffold derivatization to PQ1/PQ7 series
Model-response endpoint context; gap junction enhancement assays
Topoisomerase II inhibitor screening
Mechanism distinct from metal chelators
Orthogonal hit identification; DNA relaxation assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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